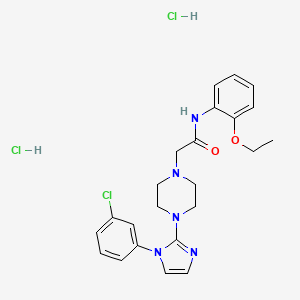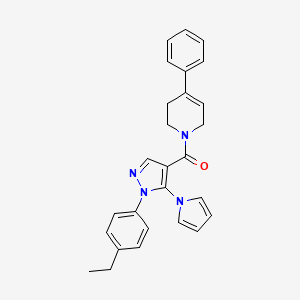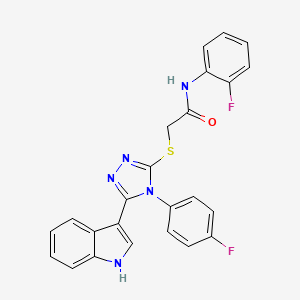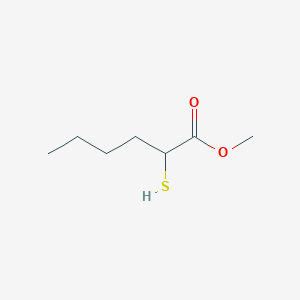
2-Metilsulfanilhexanoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-sulfanylhexanoate, also known as methionine gamma-lyase inhibitor or hydrophobic methionine, is a sulfur-containing organic compound. It contains a total of 24 atoms; 14 Hydrogen atoms, 7 Carbon atoms, 2 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
Methyl 2-sulfanylhexanoate contains total 23 bond(s); 9 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), and 1 thiol(s) .Aplicaciones Científicas De Investigación
- El 2-Metilsulfanilhexanoato de metilo (MES) es un tensoactivo aniónico sintetizado a partir de recursos naturales. Presenta buenas propiedades fisicoquímicas, lo que lo hace adecuado para su uso como detergente y emulsificante .
- MES forma estructuras de cristal líquido, que son importantes para estabilizar espumas, emulsiones y detergentes. Su actividad emulsificante es comparable a la del dodecil sulfato de sodio (SDS). El balance hidrofílico-lipofílico (HLB) revela su naturaleza hidrofílica .
- MES se ha estudiado como agente emulsificante para mejorar la estabilidad de almacenamiento de emulsiones de asfalto y asfalto-látex. Sus propiedades contribuyen a un mejor rendimiento en estas aplicaciones .
- En la síntesis química, MES puede participar en reacciones de metátesis cruzada. Por ejemplo, la reacción de oleato de metilo y 2-metil-2-buteno catalizada por un catalizador de indenilideno implica a MES como reactivo .
Tensoactivos y Emulsificantes
Asfalto y Emulsiones de Asfalto-Látex
Reacciones de Metátesis Cruzada
Safety and Hazards
Mecanismo De Acción
Mode of Action
Similar compounds have been shown to act as alkylating agents, interacting with their targets through the fission of alkyl-oxygen bonds .
Biochemical Pathways
Similar compounds, such as methanesulfonates, are known to act as alkylating agents, which can affect various biochemical pathways .
Análisis Bioquímico
Dosage Effects in Animal Models
The effects of Methyl 2-sulfanylhexanoate at different dosages in animal models have not been reported. It is common for the effects of a compound to vary with dosage. This could include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The specific metabolic pathways that Methyl 2-sulfanylhexanoate is involved in are not well-documented. Sulfur-containing compounds often participate in various metabolic pathways, interacting with enzymes or cofactors . They can also affect metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of Methyl 2-sulfanylhexanoate is not well-documented. Many compounds are directed to specific compartments or organelles within the cell via targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
methyl 2-sulfanylhexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-3-4-5-6(10)7(8)9-2/h6,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPPGNXKSWYQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(E)-ethyl 4-((4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2582481.png)
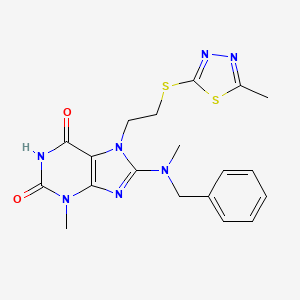
![2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2582483.png)
![2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide](/img/structure/B2582485.png)
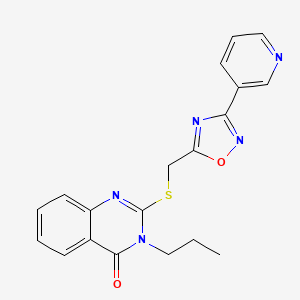
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2582487.png)

![methyl 4-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate](/img/structure/B2582491.png)
